molecular formula C10H9NO5 B1332937 [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid CAS No. 27855-25-0

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Cat. No. B1332937
CAS RN: 27855-25-0
M. Wt: 223.18 g/mol
InChI Key: FWHKWFNOFSQUIU-UHFFFAOYSA-N
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Description

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid is a compound that is presumed to be biologically active due to its structural similarity to other active molecules. Although the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their biological activities. For instance, the paper titled "Charge density of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid" discusses a similar compound with a benzoxazolone system, which is biologically active and has been analyzed using X-ray diffraction and quantum chemical calculations.

Synthesis Analysis

The synthesis of related compounds can provide insights into potential synthetic routes for [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid. The paper "Synthesis and Antimicrobial Evaluation of [(1H-benzotriazol-1-ylacetyl)amino] Acetic Acid Derivatives" describes the synthesis of derivatives by substituting amino acids on a reaction intermediate, which could be a similar approach used for synthesizing the compound . The derivatives were characterized using various techniques, suggesting a possible pathway for the synthesis and characterization of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid.

Molecular Structure Analysis

The molecular structure of compounds closely related to [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid has been determined using X-ray diffraction and quantum chemical calculations . The study provides a detailed analysis of the electron density and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecular structure of similar compounds.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid, they do discuss the reactivity of structurally similar compounds. For example, the solid-state coordination bonding to polyvalent iodine in the structure of 1-acetoxy-1,2-benziodoxolin-3-one could offer insights into the reactivity of the benzodioxol moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, providing a foundation for understanding those of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid. The antimicrobial activity of synthesized derivatives and the analysis of intermolecular interactions contribute to a comprehensive understanding of the physical and chemical properties that could be expected for [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid.

Scientific Research Applications

Role in Medical Research

  • N-acetylcysteine (NAC), an amino acid with a cysteine group, is widely used in medical research, particularly in cardiology. It has potential benefits in the aggregation of platelet and reperfusion injury. However, its antiplatelet property in human models is not significant and requires further investigations (Nikbakht et al., 2017).

Applications in Psychiatry

  • N-acetylcysteine is explored as an adjunctive therapy for various psychiatric conditions due to its potential to modulate neurological pathways. It is effective in reducing craving in substance use disorders and has shown promising evidence in reducing the total and negative symptoms of schizophrenia (Ooi, Green, & Pak, 2018).

Metabolic Biomarkers

  • Indolic structure metabolites, including products of microbial biotransformation of the amino acid tryptophan, have been studied for their potential as biomarkers in various diseases. Changes in the level of indolic structure metabolites can be indicative of cardiovascular, brain, or gastrointestinal diseases (Beloborodova, Chernevskaya, & Getsina, 2020).

Biotechnology in Production

  • Amino acids are used as ingredients in various industries, including pharmaceuticals. Biotechnology plays a significant role in the production of proteinogenic amino acids, and efforts are ongoing to improve production methods (Ivanov, Stoimenova, Obreshkova, & Saso, 2013).

Nutritional Interventions in Mood Disorders

  • Supplements targeting nutritional and physiological factors, including certain amino acids, can augment antidepressant effects. For instance, N-acetylcysteine has been implicated in the development of depression and shown to exert antidepressant effects (Hoepner, McIntyre, & Papakostas, 2021).

Safety and Hazards

The safety and hazards of “[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid” are not explicitly mentioned in the sources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)4-11-10(14)6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKWFNOFSQUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

CAS RN

27855-25-0
Record name 3,4-Methylenedioxyhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-METHYLENEDIOXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV4TN3M5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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